3-{[4-(Pyrrolidin-3-yloxy)piperidin-1-yl]methyl}pyridine dihydrochloride
Overview
Description
3-{[4-(Pyrrolidin-3-yloxy)piperidin-1-yl]methyl}pyridine dihydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyridine ring substituted with a piperidine moiety and a pyrrolidine group, making it a unique molecule with interesting properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(Pyrrolidin-3-yloxy)piperidin-1-yl]methyl}pyridine dihydrochloride typically involves multiple steps, starting with the preparation of the pyridine core. One common approach is to start with pyridine and introduce the piperidine and pyrrolidine groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and appropriate solvents to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This would require careful control of reaction conditions, such as temperature, pressure, and the use of catalysts to ensure high yield and purity. Additionally, purification steps such as recrystallization or chromatography might be employed to obtain the final product in its dihydrochloride form.
Chemical Reactions Analysis
Types of Reactions
3-{[4-(Pyrrolidin-3-yloxy)piperidin-1-yl]methyl}pyridine dihydrochloride can undergo various chemical reactions, including:
Oxidation: : The pyridine ring can be oxidized to form pyridine N-oxide.
Reduction: : The compound can be reduced to form the corresponding amine.
Substitution: : The pyridine and piperidine rings can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: : Nucleophiles such as alkyl halides or amines can be used in substitution reactions, often requiring a base like triethylamine (Et₃N).
Major Products Formed
Oxidation: : Pyridine N-oxide
Reduction: : Corresponding amine derivatives
Substitution: : Various substituted pyridine and piperidine derivatives
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology
In biological research, 3-{[4-(Pyrrolidin-3-yloxy)piperidin-1-yl]methyl}pyridine dihydrochloride can be used to study the interactions of small molecules with biological targets. It may serve as a ligand for receptors or enzymes, aiding in the understanding of biological processes.
Medicine
In the field of medicine, this compound has potential applications as a pharmaceutical intermediate. It could be used in the development of new drugs targeting various diseases, such as neurological disorders or cardiovascular conditions.
Industry
In industry, this compound can be utilized in the production of specialty chemicals, agrochemicals, and materials. Its versatility makes it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which 3-{[4-(Pyrrolidin-3-yloxy)piperidin-1-yl]methyl}pyridine dihydrochloride exerts its effects depends on its specific application. For example, as a pharmaceutical intermediate, it may interact with molecular targets such as receptors or enzymes, modulating their activity through binding interactions. The exact pathways involved would depend on the biological system and the specific target.
Comparison with Similar Compounds
Similar Compounds
4-(Pyrrolidin-3-yloxy)pyridine dihydrochloride
3-(Pyrrolidin-3-yloxy)acetic acid methyl ester
3-(3-chloro-4-methyl-phenyl)-6-(1-ethyl-pyrrolidin-3-yloxy)-imidazo[1,2-b]pyridazine
Uniqueness
3-{[4-(Pyrrolidin-3-yloxy)piperidin-1-yl]methyl}pyridine dihydrochloride is unique due to its specific structural features, including the combination of pyridine, piperidine, and pyrrolidine groups. This combination provides distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
3-[(4-pyrrolidin-3-yloxypiperidin-1-yl)methyl]pyridine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O.2ClH/c1-2-13(10-16-6-1)12-18-8-4-14(5-9-18)19-15-3-7-17-11-15;;/h1-2,6,10,14-15,17H,3-5,7-9,11-12H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSMQSBSNUUIQNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2CCN(CC2)CC3=CN=CC=C3.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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